2,4-Dichlorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
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Overview
Description
2,4-Dichlorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-thiadiazole core, which is fused with an isoxazole ring and a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2,4-Dichlorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolo-thiadiazole core through cyclization reactions, followed by the introduction of the isoxazole ring and the dichlorophenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2,4-Dichlorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dichlorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic applications, including as an enzyme inhibitor and a drug candidate for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-Dichlorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share the triazole core and have similar biological activities.
Thiadiazole derivatives: These compounds have the thiadiazole core and are used in similar applications.
Isoxazole derivatives: These compounds contain the isoxazole ring and have comparable chemical properties. The uniqueness of this compound lies in its combination of these three moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
929967-65-7 |
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Molecular Formula |
C14H9Cl2N5O2S |
Molecular Weight |
382.2g/mol |
IUPAC Name |
3-[3-[(2,4-dichlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H9Cl2N5O2S/c1-7-4-10(20-23-7)13-19-21-12(17-18-14(21)24-13)6-22-11-3-2-8(15)5-9(11)16/h2-5H,6H2,1H3 |
InChI Key |
IAZBHMUBENLRDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)COC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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